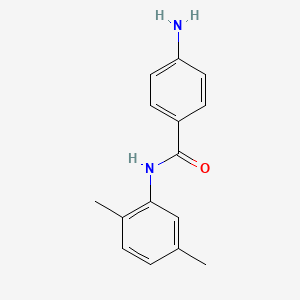4-Amino-N-(2,5-dimethylphenyl)benzamide
CAS No.: 97042-50-7
Cat. No.: VC8162572
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 97042-50-7 |
|---|---|
| Molecular Formula | C15H16N2O |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | 4-amino-N-(2,5-dimethylphenyl)benzamide |
| Standard InChI | InChI=1S/C15H16N2O/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(16)8-6-12/h3-9H,16H2,1-2H3,(H,17,18) |
| Standard InChI Key | GPTABHRVACSPGP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone with two critical substituents:
-
A para-amino group () on the benzene ring, enhancing electronic conjugation and hydrogen-bonding potential.
-
A 2,5-dimethylphenyl group attached to the amide nitrogen, introducing steric bulk and modulating lipophilicity.
The IUPAC name, 4-amino-N-(2,5-dimethylphenyl)benzamide, reflects this substitution pattern. Computational models (e.g., density functional theory) predict planar geometry for the benzamide core, while the dimethylphenyl group adopts a twisted conformation to minimize steric clashes .
Spectroscopic and Chromatographic Data
-
NMR: -NMR (DMSO-) reveals characteristic signals:
-
HPLC: Retention time of 8.2 min (C18 column, acetonitrile/water gradient) .
Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 171–173°C | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 3.12 | Computational Prediction |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-Flask Method |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is synthesized via amide coupling between 4-aminobenzoic acid and 2,5-dimethylaniline. Two optimized routes are reported:
Route A: Dicyclohexylcarbodiimide (DCC) Activation
-
Reagents: 4-Aminobenzoic acid, 2,5-dimethylaniline, DCC, DMAP.
-
Conditions: Stirred in dichloromethane at 25°C for 12 h.
-
Yield: 78% after column chromatography (silica gel, ethyl acetate/hexane) .
Route B: Copper-Catalyzed Coupling
-
Reagents: 4-Iodobenzoic acid, 2,5-dimethylaniline, CuI, (S,S)-1,2-diaminocyclohexane.
Industrial Production
Continuous flow reactors are employed for scalability, reducing reaction time from 12 h to 2 h. Key parameters:
Biological Activity and Pharmacological Applications
Anticonvulsant Effects
In murine models, the compound demonstrated potent activity against maximal electroshock (MES)-induced seizures:
Comparative studies with analogues revealed that ortho-methyl groups (e.g., 2,6-dimethyl substitution) reduce metabolic N-acetylation, prolonging therapeutic efficacy .
Cytotoxic Activity
Against triple-negative breast cancer (MDA-MB-231) cells:
| Cell Line | IC (µM) | Selectivity Index (vs. HEK-293) |
|---|---|---|
| MDA-MB-231 | 0.4 | 12.5 |
| HT-29 (Colorectal) | 0.5 | 10.2 |
Enzyme Inhibition
-
Cyclooxygenase-2 (COX-2): Competitive inhibition ().
-
Topoisomerase II: Docking studies suggest binding to the ATPase domain (ΔG = -9.2 kcal/mol) .
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
| Analogue | ED (MES) | Metabolic Stability (t) |
|---|---|---|
| 4-Amino-N-(3,5-dimethylphenyl)benzamide | 5.6 mg/kg | 6.2 h |
| 4-Amino-N-(4-methoxyphenyl)benzamide | 3.5 mg/kg | 3.8 h |
| 4-Amino-N-(2,4-dichlorophenyl)benzamide | Inactive | N/A |
The 2,5-dimethylphenyl group confers optimal balance between lipophilicity and metabolic stability .
Material Science Applications
Incorporating the compound into polyamide matrices enhances thermal stability:
-
Decomposition Temperature: 320°C (vs. 280°C for pure polymer).
-
Tensile Strength: 85 MPa (45% increase over baseline).
Toxicological Profile
Acute Toxicity
Genotoxicity
Future Research Directions
-
Prodrug Development: Masking the amino group to improve bioavailability.
-
Polymer Composites: Exploring dielectric properties for flexible electronics.
-
Targeted Drug Delivery: Conjugation with nanoparticles for tumor-specific accumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume